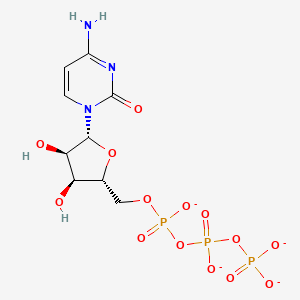

Cytidine-triphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

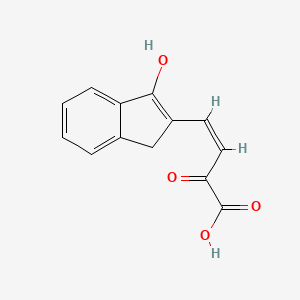

CTP(4-) is a nucleoside triphosphate(4-) obtained by global deprotonation of the triphosphate OH groups of CTP; major species present at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a CTP.

Wissenschaftliche Forschungsanwendungen

Selective Sensing of Calcium Ions :Cytidine triphosphate (CTP) stabilized gold nanoparticles (CTP-AuNPs) have been used as a selective sensing probe for calcium ions, demonstrating high selectivity towards Ca(2+) ions over various metal ions. This method allows for a quantitative assay of Ca(2+) down to a concentration of 10(-4) M. The detection range of this probe can be easily tuned by changing the concentration of CTP, showcasing its versatility in selective ion sensing (Kim et al., 2011).

Identification of Polar Impurities in Nucleotide Drugs :A study aimed to establish a method for the separation and identification of polar impurities in Cytidine Disodium Triphosphate (CTP-2Na), which is used in treating nervous system diseases. The study provides a reference for ensuring drug safety and efficacy by identifying impurities in nucleotide drugs (Zheng et al., 2021).

Potential Anticancer and Antiviral Agents :Research on bismethylene triphosphate nucleotides of uridine 4-phosphate analogues, which are stable analogues of a high-energy intermediate in the CTP synthesis process, suggests their potential as potent inhibitors of cytidine-5'-triphosphate synthase (CTPS). These inhibitors could be useful as lead structures for the development of anticancer and antiviral agents (Taylor et al., 2008).

Biosynthesis and Analysis of CTP :Studies on the biosynthesis of CTP from cytidine 5′-monophosphate (CMP) have led to the development of a high-performance liquid chromatography method for analyzing cytidine compounds. This method has applications in measuring CMP, cytidine 5′-diphosphate (CDP), and CTP in biological samples, contributing to the understanding of CTP biosynthesis (Shi et al., 2008).

Inhibition of CTP Synthetase in Leukemia :CTP synthetase, which catalyzes the conversion of uridine triphosphate (UTP) into CTP, has been found to have high activity in malignancies like leukemia. Studies have explored the inhibition of this enzyme as a potential therapeutic approach in leukemia treatment (Verschuur et al., 2000).

CTP Synthase Filament Formation :Independent studies have reported that CTP synthase, an enzyme for CTP biosynthesis, is compartmentalized in novel filamentary structures across a wide range of organisms. These findings indicate the importance of studying the structure and function of CTP synthase in various biological processes (Liu, 2011).

Drug Resistance in CTP Synthetases :Research on the structure of a CTP-inhibited complex of Escherichia coli CTP synthetase provides insights into mechanisms of product feedback regulation and drug resistance in CTPS. Understanding these mechanisms is crucial for developing strategies to target CTPS in diseases (Endrizzi et al., 2005).

Eigenschaften

Molekularformel |

C9H12N3O14P3-4 |

|---|---|

Molekulargewicht |

479.12 g/mol |

IUPAC-Name |

[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/p-4/t4-,6-,7-,8-/m1/s1 |

InChI-Schlüssel |

PCDQPRRSZKQHHS-XVFCMESISA-J |

Isomerische SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |

Kanonische SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B1242197.png)

![4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine](/img/structure/B1242198.png)

![6,7-Dihydro-2-(2,6-diisopropylphenoxy)-9,10-dimethoxy-4h-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1242199.png)

![N-[3,5-dimethyl-4-(nitromethylsulfonyl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B1242201.png)

![1,6-Dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1242203.png)

![(7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-7-propylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1242206.png)

![(4-t-Butylphenyl){4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}methanone](/img/structure/B1242208.png)

![N-[2-[4-[[3-Butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylbenzamide](/img/structure/B1242209.png)